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For Researchers, Scientists, and Drug Development Professionals
Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine built upon a pyrrolidine
scaffold. This class of molecules is of significant interest in medicinal chemistry and drug
development due to the diverse biological activities exhibited by pyrrolidine-containing
compounds, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] The
stereochemistry of the diamine substituents at the C3 and C4 positions is crucial in defining the
molecule's three-dimensional structure and its subsequent interactions with biological targets.
[2] This technical guide provides a comprehensive overview of the structural analysis of
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine, drawing upon data from related compounds and
established analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine
is presented below. These values are calculated based on its chemical structure and are
essential for understanding its behavior in biological systems and for the design of analytical
protocols.
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Property Value

Molecular Formula C11H17Ns

Molecular Weight 191.27 g/mol

IUPAC Name (3S,4S)-1-benzylpyrrolidin-3,4-diamin
Stereochemistry (35,4S)

LogP (calculated) 0.8

Topological Polar Surface Area 52.04 A2

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Rotatable Bonds 3

Structural Elucidation

The definitive structural analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine relies on a
combination of crystallographic and spectroscopic techniques.

Crystallographic Analysis

While specific crystallographic data for (3S,4S)-1-Benzylpyrrolidine-3,4-diamine is not
publicly available, analysis of the closely related compound, (3S,4S)-1-Benzylpyrrolidine-3,4-
diol, provides valuable insights into the expected conformation of the pyrrolidine ring. The
pyrrolidine ring in such structures typically adopts a twisted envelope conformation. The
substituents at the 3 and 4 positions are in a trans configuration, minimizing steric hindrance.

Below are projected crystallographic parameters for (3S,4S)-1-Benzylpyrrolidine-3,4-diamine
based on known structures of similar pyrrolidine derivatives.
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Parameter Predicted Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P21 or P212121

C3-C4 Bond Length 1.53-1.55A

C3-N Bond Length 1.46 - 1.48 A

C4-N Bond Length 1.46 - 1.48 A

N-C3-C4-N Dihedral Angle 160° - 175°

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are fundamental for confirming the connectivity and
stereochemistry of the molecule. Predicted chemical shifts for the key nuclei are presented
below.

Table of Predicted *H NMR Chemical Shifts (in CDCls, 400 MHz)

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (ppm) (J, Hz)
H-2, H-5 (CH2) 28-3.2 m -
H-3, H-4 (CH) 3.3-36 m
Benzyl CHz 3.7-3.9 S
Aromatic CH 72-74 m

| NHz2 | 1.5-25|brs|-|

Table of Predicted 13C NMR Chemical Shifts (in CDCls, 100 MHz)
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Carbon Predicted Chemical Shift (ppm)
C-2, C-5 (CH2) 50 - 55

C-3, C-4 (CH) 55 - 60

Benzyl CH2 58 - 62

Aromatic CH 127 - 129

| Aromatic C (ipso) | 138 - 140 |
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be used to
confirm the molecular formula. The expected protonated molecule [M+H]* would have a
calculated m/z of 192.1498. Fragmentation patterns would likely involve cleavage of the benzyl

group and fragmentation of the pyrrolidine ring.

Synthesis and Experimental Protocols

The synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine can be achieved through a
stereoselective route starting from a chiral precursor, such as L-tartaric acid. A representative

synthetic workflow is outlined below.
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Synthetic Pathway

1. Benzylamine
2. Reduction

Mesyl Chloride,
Triethylamine

Hypothetical Enzyme Inhibition Pathway

(3S,4S)-1-Benzylpyrrolidine- Target Enzyme
3,4-diamine (e.g., BACE1, DPP-4)

Active Site Binding

Enzyme Inhibition

Prevents substrate
conversion

Modulation of
Downstream Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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